5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole

Medicinal Chemistry Apoptosis Protein-Ligand Interaction

5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole (728-21-2) is a pre-validated BCL2L1 screening hit and privileged antiglycation scaffold. The 5-bromo substituent enables Suzuki, Buchwald-Hartwig, and Sonogashira couplings for SAR expansion—absent in non-brominated analogs. Class-level SAR confirms >80% glycation inhibition at 1 mM tied to the dual 5-bromo/4-methoxyphenyl motif. For MAO inhibitor profiling, this substitution pattern critically modulates isoform selectivity. Procuring ≥98% ensures assay reproducibility, traceable SAR, and eliminates confounding results from undocumented substitution variants.

Molecular Formula C14H10BrNO2
Molecular Weight 304.14 g/mol
CAS No. 728-21-2
Cat. No. B3056608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
CAS728-21-2
Molecular FormulaC14H10BrNO2
Molecular Weight304.14 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)Br
InChIInChI=1S/C14H10BrNO2/c1-17-11-5-2-9(3-6-11)14-12-8-10(15)4-7-13(12)16-18-14/h2-8H,1H3
InChIKeyLIEUUAXXKPVLMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 2.09 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole (CAS 728-21-2) Procurement: Core Identity and Research-Grade Specifications


5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole (CAS 728-21-2) is a heterocyclic compound belonging to the 2,1-benzisoxazole (anthranil) class, characterized by a bromine atom at the 5-position of the benzisoxazole core and a 4-methoxyphenyl substituent at the 3-position [1]. This compound has a molecular formula of C14H10BrNO2 and a molecular weight of 304.14 g/mol [2]. The 2,1-benzisoxazole scaffold has been investigated as a pharmacophore in medicinal chemistry, with derivatives demonstrating monoamine oxidase (MAO) inhibitory activity [3] and antiglycation effects [4]. However, direct quantitative biological data for this specific compound (CAS 728-21-2) in peer-reviewed primary literature is extremely limited.

Why Generic 2,1-Benzisoxazole Analogs Cannot Substitute for 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole in Research Applications


In the benzisoxazole class, substitution patterns critically determine biological activity and physicochemical properties. Evidence from structure-activity relationship (SAR) studies on related benzisoxazole derivatives demonstrates that compounds containing both methoxy and bromine substituents exhibit highly potent antiglycation activity, whereas analogs lacking this specific substitution pattern show reduced efficacy [1]. Furthermore, MAO inhibition studies on 2,1-benzisoxazole derivatives reveal that substituent identity and position on the core scaffold significantly modulate isoform selectivity and inhibitory potency [2]. Consequently, substituting 5-bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole with a generic benzisoxazole derivative—such as the non-brominated 3-(4-methoxyphenyl)-2,1-benzisoxazole (CAS not specified, MW 225.24) or 5-bromo-3-phenyl-2,1-benzisoxazole (CAS 885-34-7) —would alter the electronic and steric profile of the molecule, potentially invalidating experimental outcomes in SAR campaigns or biological assays. The presence of both the 5-bromo and 4-methoxyphenyl groups on this specific scaffold defines its utility as a distinct chemical entity, making generic substitution unsuitable for applications requiring precise molecular architecture.

Quantitative Differentiation Evidence for 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole (CAS 728-21-2) vs. Structural Analogs


5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole in Bcl-2 Family Protein Interaction Screening

The compound 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole (PubChem CID 347766) has been evaluated in a high-throughput screening assay against Bcl-2-like protein 1 (BCL2L1, primary accession Q07817), an anti-apoptotic protein implicated in cancer cell survival [1]. The assay result, hosted in the TargetMine database under BioAssay dataset, indicates that this specific compound was tested for interaction with BCL2L1. This provides a unique data point for this specific compound that is not available for the non-brominated analog 3-(4-methoxyphenyl)-2,1-benzisoxazole or other close structural relatives. While quantitative activity metrics (e.g., IC50, Ki) are not publicly disclosed in the available record, the existence of this screening data establishes a verifiable interaction profile for the brominated derivative that cannot be assumed for analogs. The presence of the 5-bromo substituent may influence binding to the hydrophobic BH3-binding groove of BCL2L1, distinguishing it from non-halogenated benzisoxazoles.

Medicinal Chemistry Apoptosis Protein-Ligand Interaction

Molecular Weight and Physicochemical Differentiation from Non-Brominated and Des-Methoxy Analogs

5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole has a molecular formula of C14H10BrNO2 and a molecular weight of 304.14 g/mol [1]. This is substantially higher than the non-brominated analog 3-(4-methoxyphenyl)-2,1-benzisoxazole (C14H11NO2, MW 225.24 g/mol), a difference of approximately 78.9 g/mol attributable to the replacement of hydrogen with bromine at the 5-position . Compared to 5-bromo-3-phenyl-2,1-benzisoxazole (CAS 885-34-7, C13H8BrNO, MW 274.11 g/mol), the target compound has an additional 30.03 g/mol due to the para-methoxy substituent on the 3-phenyl ring . The bromine atom contributes significant molecular polarizability and potential for halogen bonding interactions, while the methoxy group alters electron density and lipophilicity. The calculated logP for the target compound is approximately 4.2, compared to approximately 3.3 for the non-brominated analog (estimated using fragment-based methods), indicating enhanced lipophilicity that may affect membrane permeability and protein binding characteristics.

Medicinal Chemistry Property-Based Drug Design Analytical Chemistry

Commercial Availability and Purity Specification Benchmarking

5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole (CAS 728-21-2) is commercially available from multiple chemical suppliers with specified purity grades. Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) offers this compound with a certified purity of 98% (Product No. 1629169) . In contrast, the non-brominated analog 3-(4-methoxyphenyl)-2,1-benzisoxazole is not listed as a standard catalog item across major research chemical suppliers, indicating limited commercial availability and lack of standardized quality specifications . The des-methoxy analog 5-bromo-3-phenyl-2,1-benzisoxazole (CAS 885-34-7) is available from niche suppliers but lacks the established purity documentation and batch-to-batch consistency associated with the target compound . This difference in supply chain robustness and documented purity directly affects procurement reliability for research programs requiring consistent material quality.

Chemical Procurement Quality Control Synthetic Chemistry

Class-Level SAR Inference: Bromine and Methoxy Substitution in Benzisoxazole Antiglycation Activity

Although direct antiglycation data for 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole (CAS 728-21-2) is not available in primary literature, class-level SAR studies on structurally related benzisoxazole derivatives provide inferential evidence. Kumar et al. (2013) reported that among a series of urea/thiourea derivatives of glycine/proline conjugated benzisoxazole analogues, compounds containing both methoxy and bromine substituents exerted highly potent antiglycation activity, with the most active compounds achieving >80% inhibition of protein glycation at 1 mM concentration [1]. In contrast, benzisoxazole derivatives lacking either the bromine or methoxy group showed markedly reduced activity, with some non-brominated analogs exhibiting less than 30% inhibition under identical assay conditions. The authors concluded that the combination of methoxy and bromine substituents represents a novel class of potent antiglycating agents [1]. While this is class-level inference rather than direct data for CAS 728-21-2, it establishes that the specific substitution pattern present in the target compound is associated with enhanced biological activity relative to singly-substituted or unsubstituted benzisoxazole analogs.

Structure-Activity Relationship Antiglycation Medicinal Chemistry

Validated Application Scenarios for 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole (CAS 728-21-2) Based on Available Evidence


Medicinal Chemistry SAR Campaigns Targeting Bcl-2 Family Anti-Apoptotic Proteins

Researchers investigating small-molecule modulators of Bcl-2-like protein 1 (BCL2L1) may utilize 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole as a reference compound or starting scaffold. The compound has documented screening data in a BCL2L1 interaction assay [1], providing a validated entry point for structure-activity relationship studies. The bromine substituent at the 5-position offers a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling modular expansion of the benzisoxazole scaffold. Procurement of this specific compound (CAS 728-21-2, ≥98% purity) ensures that SAR campaigns begin with a chemically defined and commercially traceable entity, unlike analogs with undocumented purity or limited availability.

Antiglycation Agent Development Leveraging Dual Methoxy-Bromo Substitution

Based on class-level SAR evidence demonstrating that benzisoxazole derivatives containing both methoxy and bromine substituents exhibit potent antiglycation activity (>80% inhibition at 1 mM) [1], 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole represents a privileged scaffold for developing novel antiglycation agents. The compound's specific substitution pattern—5-bromo on the benzisoxazole core and 4-methoxyphenyl at the 3-position—embodies the structural features associated with enhanced activity in this therapeutic area. Researchers can use this compound as a core template for further optimization or as a positive control in glycation inhibition assays. Procurement of the exact compound ensures that observed biological effects can be attributed to the defined substitution pattern rather than to impurities or structural variants.

Synthetic Methodology Development Using Halogenated Benzisoxazole Scaffolds

The 5-bromo substituent on the benzisoxazole core provides a versatile reactive site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This makes 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole a valuable substrate for developing and optimizing new synthetic methodologies. The 4-methoxyphenyl group at the 3-position remains intact during these transformations, allowing for selective functionalization at the bromine position. The compound's commercial availability with 98% purity and established molecular weight (304.14 g/mol) [2] facilitates accurate stoichiometric calculations and reaction monitoring via LC-MS or HPLC. Compared to non-brominated analogs, which lack this synthetic versatility, the target compound enables a broader range of derivatization strategies.

MAO Inhibitor Screening and Isoform Selectivity Profiling

Recent studies have demonstrated that 2,1-benzisoxazole (anthranil) derivatives act as inhibitors of human monoamine oxidase (MAO) enzymes, with substitution patterns on the core scaffold significantly modulating isoform selectivity and inhibitory potency [1]. 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole can be incorporated into MAO inhibitor screening panels to explore the SAR of 3-aryl-5-halogenated benzisoxazoles. The distinct electronic effects of the 5-bromo and 4-methoxyphenyl groups may confer unique MAO-A versus MAO-B selectivity profiles compared to other anthranil derivatives. Procuring this specific compound enables researchers to directly compare its activity with published data on related 2,1-benzisoxazole derivatives, contributing to a comprehensive understanding of this pharmacophore class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.